BenchChemオンラインストアへようこそ!

A-192621

Endothelin receptors Receptor binding Selectivity profiling

A-192621 is the preferred nonpeptide, orally active ETB receptor antagonist for isolating endothelin-B function in vivo. Its 636-fold selectivity over ETA and unique ability to reverse sustained ET-1-induced calcium signaling in human vascular smooth muscle—a property absent in peptide-based alternatives like BQ-788—make it the definitive tool for hemodynamic and pulmonary vascular studies. With oral bioavailability enabling chronic dosing, this compound is validated for dissecting ETB contributions to PAH apoptosis, neointimal hyperplasia, and ET-1 clearance. Choose A-192621 for unambiguous, reproducible data in cardiovascular research.

Molecular Formula C33H38N2O6
Molecular Weight 558.7 g/mol
CAS No. 195529-54-5
Cat. No. B1664716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-192621
CAS195529-54-5
Synonyms(2R-(2alpha,3beta,4alpha)-4-(1,3-benzodioxol-5-yl)-1-(2-(2,6-diethylphenyl)amino)-2-oxoethyl)-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
A 192621
A-192621
A192621
Molecular FormulaC33H38N2O6
Molecular Weight558.7 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O
InChIInChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1
InChIKeyLQEHCKYYIXQEBM-FUKIBTTHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





A-192621 (CAS 195529-54-5): A Selective Nonpeptide ETB Receptor Antagonist for In Vivo Pharmacology Studies


A-192621 (CAS 195529-54-5) is a nonpeptide, orally active antagonist selective for the endothelin B (ETB) receptor. It was developed as a pharmacological tool to investigate the physiological and pathophysiological roles of the ETB receptor subtype, distinct from ETA receptor-mediated effects [1]. The compound exhibits a high degree of selectivity for ETB over ETA receptors in vitro and has been extensively used in vivo to dissect the specific contributions of ETB receptors in cardiovascular, renal, and pulmonary systems [2]. Its nonpeptide nature and oral bioavailability distinguish it from earlier peptide-based ETB antagonists, making it suitable for chronic dosing studies in animal models [3].

A-192621 for Research: Why Class-Level Interchangeability of ETB Antagonists Fails


The endothelin receptor antagonist class is diverse, and ETB-selective blockers like A-192621, BQ-788, and IRL-2500 are not interchangeable. Their distinct chemical structures—nonpeptidic (A-192621) versus peptidic (BQ-788) or other small molecules—lead to marked differences in potency, selectivity, and critical functional outcomes [1]. A-192621 is a nonpeptide, orally active agent with a defined selectivity ratio for ETB over ETA of 636-fold (based on IC50 values) [2]. This profile, coupled with its unique ability to reverse ET-1-induced calcium signaling in human vascular smooth muscle cells—a property not shared by peptide-based ETB antagonists [3]—makes it a preferred tool for specific in vivo and ex vivo investigations. Substituting it with an alternative ETB antagonist would alter experimental outcomes and compromise the interpretability of data concerning ETB receptor function, clearance mechanisms, and pathological remodeling [4].

A-192621 Quantitative Evidence Guide: Comparative Selectivity, Efficacy, and Functional Differentiation


A-192621 vs. ETA and Other ETB Antagonists: Quantified Receptor Selectivity

A-192621 demonstrates a high degree of selectivity for the ETB receptor over the ETA receptor. In competitive binding assays using cloned human receptors, A-192621 inhibited [125I]-ET-1 binding to ETB receptors with an IC50 of 4.5 nM and a Ki of 8.8 nM, whereas binding to ETA receptors was only inhibited with an IC50 of 4280 nM and a Ki of 5600 nM [1]. This translates to a 636-fold selectivity for ETB over ETA based on IC50 values. For comparison, the peptide-based ETB antagonist BQ-788 has a reported IC50 of 1.2 nM at the human ETB receptor [2], and the dual ETA/ETB antagonist bosentan exhibits much lower selectivity.

Endothelin receptors Receptor binding Selectivity profiling Pharmacology

A-192621 vs. BQ-788: Functional Reversal of ET-1-Induced Calcium Increase in Human Vascular Smooth Muscle

In human aortic vascular smooth muscle cells (hVSMCs), A-192621 (at 10^-7 M) not only prevented but also reversed the ET-1-induced sustained increase in cytosolic and nuclear calcium ([Ca]c and [Ca]n) [1]. This is in direct contrast to the peptide-based ETB antagonist BQ-788 (10^-7 M) and the ETA antagonist BQ-123 (10^-6 M), which could only prevent the increase but were unable to reverse it once established [2]. The ability to reverse an established signal is a functional distinction that highlights a key difference between nonpeptide and peptide antagonists in this system.

Vascular biology Calcium signaling Functional antagonism Smooth muscle cells

A-192621 vs. IRL-2500: Superior In Vivo Blockade of ETB-Mediated Vasoconstriction

In anesthetized rats, pretreatment with A-192621 (5 mg/kg, i.v.) completely abolished all hemodynamic responses (changes in MAP, TPR, and regional vasoconstriction) induced by the ETB-selective agonist IRL-1620 [1]. In the same study, the alternative ETB antagonist IRL-2500 (5 mg/kg, i.v.) only slightly inhibited the renal constrictor effect of IRL-1620 and did not abolish other responses [2]. This head-to-head comparison establishes A-192621 as a significantly more effective ETB blocker in vivo, capable of fully unmasking the vasodilator role of ETB receptors when co-administered with ET-1.

Cardiovascular pharmacology In vivo hemodynamics ETB receptor blockade Vasoconstriction

A-192621 vs. BQ-788: Comparable Induction of Apoptosis in Human Pulmonary Arterial Smooth Muscle Cells (PASMCs)

Both A-192621 and BQ-788, when tested at concentrations of 1-100 μM, induced apoptosis in cultured human PASMCs in a dose-dependent manner [1]. Treatment with either antagonist significantly increased caspase-3/7 activity and cleaved caspase-3 expression compared to vehicle controls. Furthermore, both compounds enhanced the susceptibility of PASMCs to apoptosis induced by doxorubicin (DOX) [2]. In contrast, the ETA antagonist BQ-123 (100 μM) had no significant effect on any of these parameters, confirming that the pro-apoptotic effect is specifically mediated through ETB receptor blockade.

Pulmonary hypertension Apoptosis Vascular remodeling PASMCs

A-192621 vs. ABT-627: Divergent Effects on Neointimal Hyperplasia and Cardiac Pathology

In a rat model of carotid artery balloon injury, treatment with A-192621 (30 mg/kg/day for 2 weeks) significantly increased the neointima/media ratio, indicating aggravation of vascular hyperplasia [1]. Conversely, treatment with the ETA-selective antagonist ABT-627 (10 mg/kg/day) or the dual antagonist J-104132 markedly decreased the neointima/media ratio to the same extent [2]. This opposite effect is critical for understanding the distinct and sometimes opposing roles of ETA and ETB receptors in vascular injury responses. Similarly, in a hamster model of cardiomyopathy, A-192621 improved left ventricular function but exacerbated cardiomyocyte degeneration, whereas ABT-627 prevented tissue damage [3].

Cardiovascular disease Restenosis Vascular injury Hypertrophy

A-192621 Application Scenarios: Where its Unique Profile is Required


In Vivo Dissection of ETB-Mediated Vasodilation and Blood Pressure Regulation

A-192621 is the preferred tool for in vivo cardiovascular studies aiming to isolate the role of ETB receptors in hemodynamic regulation. Its superior efficacy over IRL-2500 in completely blocking ETB-mediated vasoconstriction (as shown in Section 3) allows for clear, unambiguous interpretation of the ETB receptor's function in models of hypertension, shock, and regional blood flow control. Its oral bioavailability facilitates chronic dosing regimens required for long-term physiological studies [1].

Ex Vivo and In Vitro Studies of Vascular Smooth Muscle Cell Signaling and Function

For researchers investigating the cellular mechanisms of ET-1 signaling in human vascular smooth muscle, A-192621 offers a functional advantage over peptide-based antagonists like BQ-788. Its unique ability to not only prevent but also reverse ET-1-induced sustained calcium increases (as detailed in Section 3) makes it the superior choice for studies where the reversal of established vascular tone is a key experimental endpoint [2].

Investigating the Role of ETB Receptors in Pulmonary Arterial Hypertension (PAH) and Vascular Remodeling

A-192621 is a validated tool for probing the specific contribution of ETB receptors to pulmonary vascular pathology. Its demonstrated ability to induce apoptosis in human PASMCs, comparable to BQ-788 (as shown in Section 3), confirms its utility in cellular models of PAH. Furthermore, its divergent effect from ETA antagonists in aggravating neointimal hyperplasia allows researchers to design experiments that dissect the opposing roles of these receptors in vascular injury and repair, a critical area for understanding restenosis and PAH progression [3].

Pharmacokinetic and Pharmacodynamic Studies of the Endothelin System

The oral activity and defined pharmacokinetic profile of A-192621 make it suitable for studies evaluating the systemic consequences of chronic ETB blockade. Its use in raising plasma ET-1 levels (by 5- to 10-fold) provides a reliable model for investigating the role of ETB receptors in the clearance of circulating ET-1, a key homeostatic mechanism [4]. This is particularly relevant for understanding the physiological feedback loops within the endothelin system and the potential for drug-drug interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for A-192621

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.